

Preclinical Profile of Tyr-Somatostatin-14: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tyr-Somatostatin-14

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This technical whitepaper provides an in-depth guide to the preclinical studies of **Tyr-Somatostatin-14**, a key derivative of the native peptide hormone Somatostatin-14. This document is intended for researchers, scientists, and drug development professionals engaged in the study of somatostatin receptor (SSTR) biology and its therapeutic applications, particularly in oncology and neuroendocrine disorders. **Tyr-Somatostatin-14**, featuring a tyrosine residue at the N-terminus, serves as a critical tool for radiolabeling and in vitro receptor-binding assays, facilitating the exploration of SSTR function and the development of novel SSTR-targeting agents.

Core Properties and Synthesis

Tyr-Somatostatin-14 is a synthetic cyclic tetradecapeptide with the amino acid sequence Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bridge between the two cysteine residues. The addition of the N-terminal tyrosine provides a readily available site for iodination, typically with Iodine-125, rendering it a valuable radioligand for studying SSTRs.

Table 1: Physicochemical Properties of **Tyr-Somatostatin-14**

Property	Value
Molecular Formula	C ₈₅ H ₁₁₃ N ₁₉ O ₂₁ S ₂
Molecular Weight	1801.05 Da
Sequence	Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys
Disulfide Bridge	Cys ⁴ -Cys ¹⁵
Purity (Typical)	>95%
Form	Lyophilized Powder
Storage	-20°C, desiccated

The synthesis of **Tyr-Somatostatin-14** is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin and deprotected, and the disulfide bridge is formed through oxidation. Purification is subsequently performed using reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry to confirm its identity and purity.

Receptor Binding Affinity and Profile

Native Somatostatin-14 is known to bind with high affinity to all five subtypes of the somatostatin receptor (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).^{[1][2][3]} While specific binding affinity data (K_i or K_d values) for the N-terminally tyrosinated analog, **Tyr-Somatostatin-14**, across all five SSTR subtypes is not readily available in the public domain, it is widely used as a competitive radioligand in binding assays for other SSTR ligands. It is generally accepted that the addition of the tyrosine residue does not significantly alter the broad-spectrum binding profile of the parent molecule. Commercial sources indicate that [Tyr1]-Somatostatin-14 binds to SSTR2.^[4]

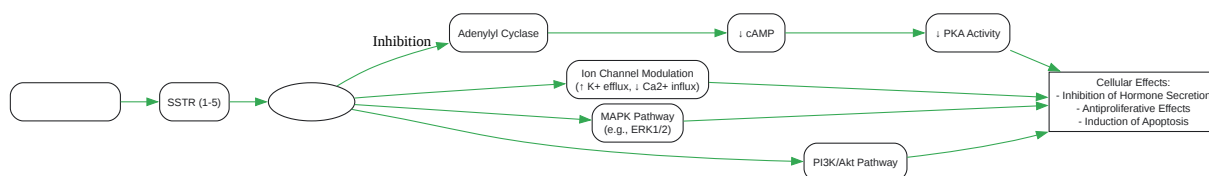
Table 2: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptor Subtypes (Illustrative Data)

Receptor Subtype	IC ₅₀ (nM)
SSTR1	High Affinity
SSTR2	High Affinity
SSTR3	High Affinity
SSTR4	High Affinity
SSTR5	High Affinity

Note: This table represents the general high-affinity binding of the parent compound, Somatostatin-14. Specific IC₅₀ values can vary between studies and experimental conditions.

Signaling Pathways

Upon binding to its G-protein coupled receptors (GPCRs), somatostatin and its analogs, including **Tyr-Somatostatin-14**, initiate a cascade of intracellular signaling events. The activation of SSTRs is primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Other key signaling pathways modulated by SSTR activation include the regulation of ion channels, such as the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels, and the modulation of protein tyrosine phosphatases. These signaling events collectively contribute to the inhibitory effects of somatostatin on cell secretion and proliferation.



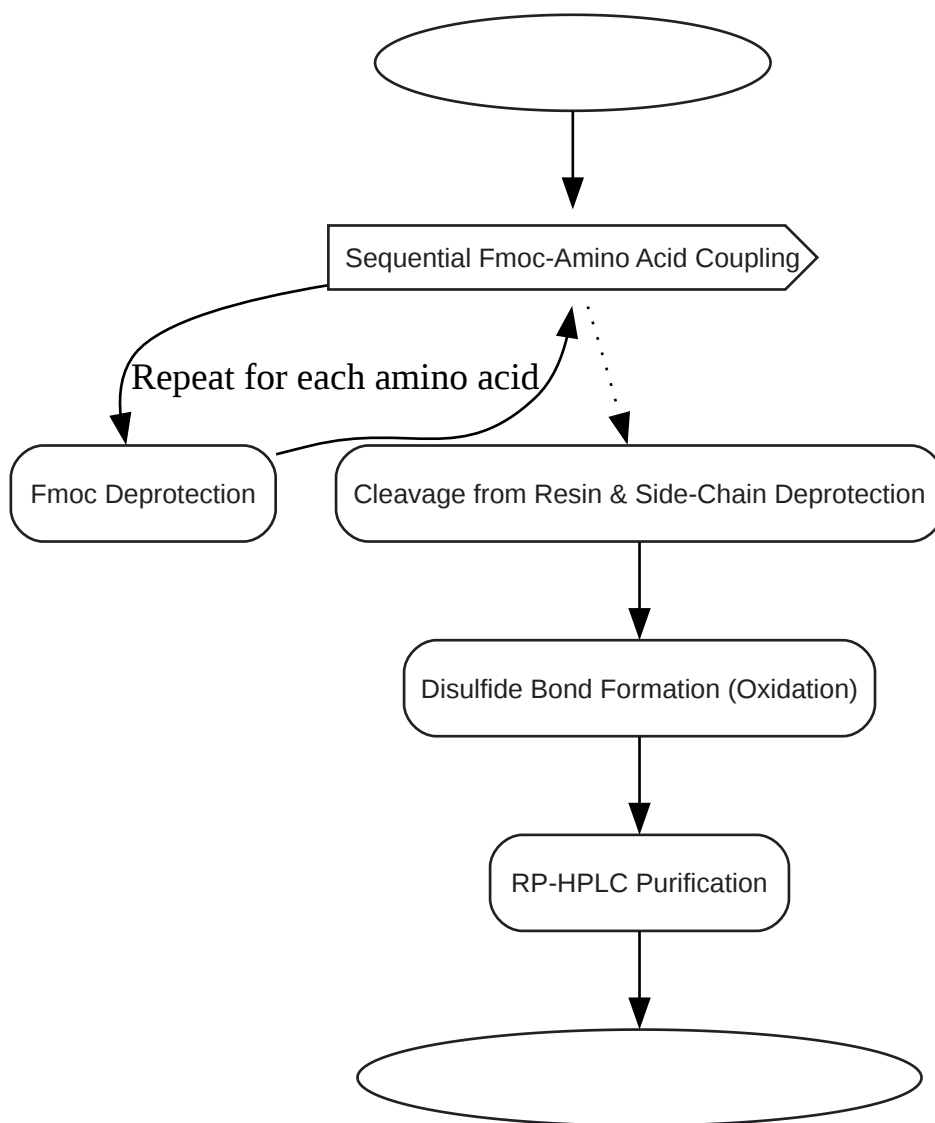
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Figure 1: Generalized signaling pathways activated by **Tyr-Somatostatin-14** upon binding to its receptors.

Experimental Protocols

Detailed methodologies are crucial for the successful preclinical evaluation of **Tyr-Somatostatin-14**. Below are outlines of key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Tyr-Somatostatin-14



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